Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate
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Overview
Description
Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a phenyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropylsulfonyl group is then introduced through sulfonylation reactions, often using reagents like cyclopropylsulfonyl chloride. The final step involves the formation of the carbamate group by reacting the intermediate with phenyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or sulfonamides.
Scientific Research Applications
Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and specificity, while the phenyl carbamate moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Phenyl ((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)carbamate can be compared with other piperidine derivatives, such as:
Piperine: A naturally occurring alkaloid with antioxidant properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Compared to these compounds, this compound is unique due to its synthetic origin and the presence of the cyclopropylsulfonyl group, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
phenyl N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(22-14-4-2-1-3-5-14)17-12-13-8-10-18(11-9-13)23(20,21)15-6-7-15/h1-5,13,15H,6-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFINHYYTQQXOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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